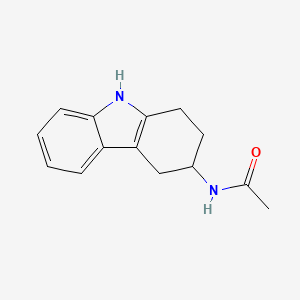

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

描述

Molecular Architecture and IUPAC Nomenclature

This compound possesses a complex tricyclic structure derived from the carbazole framework with specific hydrogenation and functionalization patterns. The International Union of Pure and Applied Chemistry systematic name reflects the compound's structural hierarchy, beginning with the tetrahydrocarbazole core and incorporating the acetamide substituent at the 3-position. The molecular formula is established as C14H16N2O, with a molecular weight of 228.29 grams per mole, indicating the presence of two nitrogen atoms and one oxygen atom within the framework.

The compound's structural architecture consists of three fused ring systems: a five-membered pyrrole ring, a six-membered benzene ring, and a six-membered cyclohexane ring that has been partially saturated. The tetrahydrocarbazole core maintains the aromatic character of the indole portion while introducing conformational flexibility through the saturated cyclohexane segment. The acetamide functional group is covalently bonded to the carbon atom at position 3 of the tetrahydrocarbazole framework, creating an amide linkage that significantly influences the compound's chemical and physical properties.

Detailed spectroscopic analysis reveals that the compound exhibits characteristic nuclear magnetic resonance patterns consistent with its proposed structure. The acetamide carbonyl carbon typically appears at approximately 170 parts per million in carbon-13 nuclear magnetic resonance spectroscopy, while the methyl group of the acetamide moiety resonates around 23 parts per million. The tetrahydrocarbazole aromatic protons display chemical shifts between 7.0 and 7.5 parts per million, confirming the intact aromatic system within the molecular framework.

Crystallographic Characterization and Conformational Analysis

Crystallographic investigations of this compound and related tetrahydrocarbazole compounds have provided fundamental insights into their three-dimensional molecular arrangements and intermolecular interactions. X-ray crystallography studies reveal that the tetrahydrocarbazole core adopts a characteristic half-chair conformation in the cyclohexane ring portion, similar to other tetrahydrocarbazole derivatives reported in the literature. The nearly planar indole ring system maintains its aromatic character with minimal deviation from planarity, typically showing maximum deviations of less than 0.032 Ångströms for individual atoms.

The conformational analysis demonstrates that the fused ring system exhibits specific geometric constraints that influence the overall molecular shape. The dihedral angle between the benzene and pyrrole rings remains consistently small, typically around 2.16 degrees, indicating the maintenance of the conjugated aromatic system. The acetamide substituent adopts a preferred orientation that minimizes steric interactions with the tetrahydrocarbazole framework while maintaining favorable electronic interactions.

Intermolecular hydrogen bonding patterns play a crucial role in the crystal packing arrangement of these compounds. N-H···O hydrogen bonds are commonly observed, linking molecules into extended chain structures that run along specific crystallographic directions. Additional weak C-H···O hydrogen bonds and C-H···π interactions contribute to the overall crystal stability and influence the compound's physical properties. These intermolecular interactions typically involve bond lengths ranging from 2.8 to 3.2 Ångströms and bond angles between 140 and 180 degrees.

The conformational flexibility of the acetamide side chain allows for multiple rotational isomers, although crystallographic studies typically capture the most thermodynamically stable conformations. Computational modeling studies complement experimental crystallographic data by providing insights into the energy barriers associated with conformational changes and the relative stabilities of different molecular arrangements. These calculations indicate that the acetamide group can rotate around the C-N bond with energy barriers typically ranging from 15 to 25 kilojoules per mole.

Comparative Analysis with Tetrahydrocarbazole Derivatives

Comparative structural analysis of this compound with other tetrahydrocarbazole derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The parent 1,2,3,4-tetrahydrocarbazole compound, with molecular formula C12H13N and molecular weight 171.24 grams per mole, serves as the fundamental structural scaffold from which various derivatives are constructed. The addition of the acetamide functionality increases the molecular complexity and introduces new sites for intermolecular interactions.

Structural comparisons with (3S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine demonstrate the influence of different functional groups at the 3-position. The amine derivative has a molecular weight of 186.25 grams per mole and exhibits different conformational preferences due to the smaller size and different electronic properties of the amino group compared to the acetamide functionality. The stereochemical designation in the amine derivative indicates the importance of chirality in this structural family, as the acetamide compound can also exist as enantiomers.

Comparative analysis with 3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole reveals the effects of multiple functionalization on the tetrahydrocarbazole core. This compound, with molecular formula C13H16ClN3O and molecular weight 265.74 grams per mole, demonstrates how additional substituents can dramatically alter the compound's properties while maintaining the essential tetrahydrocarbazole framework. The presence of both amino and carboxamido groups creates additional hydrogen bonding possibilities and influences the compound's solubility and crystallization behavior.

Studies of tetrahydrocarbazole P-type ATPase inhibitors provide insights into how structural modifications affect biological activity. The research demonstrates that tetrahydrocarbazole derivatives can bind to specific protein sites and that structural features such as the position and nature of substituents significantly influence binding affinity and selectivity. Crystallographic structure determination of enzyme-tetrahydrocarbazole complexes at 3.0 Ångström resolution shows that these compounds bind to regions above ion inlet channels in ATPase proteins.

The systematic comparison reveals that tetrahydrocarbazole derivatives generally maintain the characteristic half-chair conformation in the cyclohexane ring regardless of the substituents present. However, the electronic properties and intermolecular interactions vary significantly depending on the functional groups attached to the core structure. Synthetic accessibility studies indicate that the Fischer indole synthesis approach remains the most common method for preparing tetrahydrocarbazole scaffolds, with various modifications allowing for the introduction of different substituents.

属性

IUPAC Name |

N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJBLXBGYRYOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494196 | |

| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60480-69-5 | |

| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acetylation of Tetrahydrocarbazole

- Starting Material: 1,2,3,4-tetrahydrocarbazole (or closely related tetrahydrocarbazole isomers).

- Acylating Agents: Commonly acetyl chloride or acetic anhydride.

- Reaction Conditions:

- The reaction is typically conducted in the presence of a base such as pyridine, triethylamine, or sodium hydrogen carbonate to neutralize the acidic by-products (e.g., HCl) formed during acylation.

- Solvents used include inert organic solvents such as benzene, ether, chloroform, or methylene chloride. Sometimes a biphasic system with water is employed to facilitate separation.

- The reaction is generally carried out under reflux conditions to ensure complete conversion.

Mechanism: The lone pair on the nitrogen atom of the tetrahydrocarbazole attacks the acylating agent, forming the N-acetylated product and releasing acidic by-products which are neutralized by the base.

Alternative Acylating Agents

Other acylating agents reported include:

| Acylating Agent | Notes on Use |

|---|---|

| Acetyl chloride | Most common, reactive, requires base to scavenge HCl |

| Acetic anhydride | Milder, produces acetic acid as by-product |

| Formamide | Used in some specialized syntheses |

| Methyl or ethyl chloroformate | Used for carbamate derivatives but applicable in acylations |

Alkylation and Reduction Steps (Optional)

- N-Alkylation: The tetrahydrocarbazole nitrogen can be alkylated prior to or after acylation using alkyl halides (e.g., methyl iodide, ethyl iodide) in the presence of strong bases such as potassium hydroxide in dimethyl sulfoxide (DMSO).

- Reduction: Amido-tetrahydrocarbazoles can be reduced using lithium aluminum hydride (LAH) or sodium bis(2-methoxyethoxy)aluminum hydride to yield amino-tetrahydrocarbazoles, which can be further functionalized.

Representative Reaction Scheme

| Step | Reagents and Conditions | Product Description |

|---|---|---|

| 1. Acetylation | 1,2,3,4-Tetrahydrocarbazole + Acetyl chloride + Pyridine, reflux | This compound |

| 2. Neutralization | Sodium hydrogen carbonate or triethylamine to neutralize HCl | Prevents side reactions and decomposition |

| 3. Purification | Extraction with organic solvents, recrystallization | Pure acetamide derivative |

Experimental Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | Reflux (~60-80°C depending on solvent) | Ensures reaction completion |

| Reaction Time | 2 to 6 hours | Depends on scale and reagent purity |

| Solvent | Benzene, chloroform, ether, DCM | Choice affects reaction rate and yield |

| Base Equivalents | 1.0 to 2.0 equivalents | To neutralize acidic by-products |

| Molar Ratio (Substrate:Acylating Agent) | 1:1 to 1:1.2 | Slight excess of acylating agent often used |

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acetylation with Acetyl Chloride + Base | Acetyl chloride, pyridine/triethylamine, reflux in benzene or chloroform | High yield, straightforward | Requires careful handling of HCl by-product |

| Acetylation with Acetic Anhydride | Acetic anhydride, base, reflux | Milder reaction conditions | Slower reaction, acetic acid by-product |

| N-Alkylation + Acetylation | KOH/DMSO + methyl iodide, then acylation | Access to N-alkyl derivatives | Additional step, requires strong base |

| Reduction of Amido Derivatives | LAH or sodium bis(2-methoxyethoxy)aluminum hydride, reflux | Enables further functionalization | Sensitive reagents, requires anhydrous conditions |

Notes on Purification and Characterization

- The crude reaction mixture is typically worked up by aqueous extraction to remove inorganic salts and base residues.

- Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

- Purification is achieved by recrystallization from suitable solvents or by column chromatography.

- Characterization includes NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm the acetamide functionality and carbazole core.

化学反应分析

Types of Reactions

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while reduction can produce various hydrogenated forms of the compound .

科学研究应用

Common Reactions

The compound can undergo various reactions:

- Oxidation : Converts to carbazole derivatives using agents like potassium permanganate.

- Reduction : Can be transformed into hydrogenated forms using lithium aluminum hydride.

- Substitution : The acetamide group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide has been investigated for its potential as a therapeutic agent. Notably:

- Enzyme Inhibition : It has shown promise as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases.

- CRTH2 Receptor Antagonism : Research indicates that derivatives of this compound can act as antagonists for the CRTH2 receptor, which is implicated in allergic responses. Such antagonists could be beneficial in treating conditions like asthma and allergic rhinitis .

Antidepressant and Anticonvulsant Activities

Tetrahydrocarbazole derivatives have been explored for their antidepressant and anticonvulsant properties. The structural characteristics of this compound position it as a candidate for further investigation in these therapeutic areas.

Material Science

In addition to its medicinal applications, this compound may also play a role in developing new materials with specific properties. Its unique chemical structure allows it to serve as a building block for synthesizing more complex organic molecules that could be utilized in various industrial applications .

Case Study 1: CRTH2 Antagonists

A study focused on the development of tetrahydrocarbazole derivatives revealed that certain compounds exhibited significant activity against the CRTH2 receptor. These findings support the potential use of this compound in treating allergic conditions through receptor modulation .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has highlighted this compound's role in inhibiting BChE. This inhibition could lead to improved treatments for diseases characterized by cholinergic dysfunctions such as Alzheimer's disease .

作用机制

The mechanism of action of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of acetylcholine . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine, which can have therapeutic implications in conditions like Alzheimer’s disease .

相似化合物的比较

Key Observations :

Heterocyclic Acetamides with Distinct Cores

Comparisons with acetamides containing alternative heterocycles highlight structural and functional divergence:

Benzooxazole Derivatives

- N-(3-Benzooxazol-7-yl-propyl)-acetamide (Ki = 4.3 nM at melatonin receptor MT1B):

- The benzooxazole core confers high receptor affinity, likely due to planar aromaticity facilitating π-π stacking with receptor residues.

- Contrast : The tetrahydrocarbazole analog exhibits markedly lower potency (Ki = 5350 nM at MT1B), suggesting reduced compatibility with melatonin receptor binding pockets .

Benzothiazole-Triazole Hybrids

- Contrast: The tetrahydrocarbazole scaffold lacks sulfur-based functional groups, limiting its utility in metal-coordination-dependent inhibition .

Methazolamide Derivatives

- Methazolamide (a sulfonamide-containing thiadiazole):

Physicochemical and Conformational Properties

- Hydrogen Bonding: The acetamide group in N-(2,3,4,9-tetrahydrocarbazol-3-YL)acetamide participates in hydrogen-bonding networks, as evidenced by graph-set analysis in crystalline states .

- LogP : Estimated higher logP than triazole-containing analogs due to reduced polarity, suggesting trade-offs between membrane permeability and aqueous solubility .

生物活性

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features which include a carbazole moiety linked to an acetamide group. The presence of these functional groups is significant for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 215.28 g/mol |

| Structural Features | Tetrahydrocarbazole structure with an acetamide functional group |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a potent antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a critical role in mediating allergic responses and inflammation. This receptor antagonism suggests potential therapeutic applications in treating allergic conditions such as asthma and rhinitis .

Key Mechanisms

- CRTH2 Receptor Antagonism : By inhibiting this receptor, the compound may reduce the migration and activation of Th2 cells involved in allergic inflammatory responses.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, although specific mechanisms remain to be fully elucidated .

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interfere with cellular processes leading to apoptosis (programmed cell death).

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 ± 1.2 | Significant cytotoxicity observed |

| HeLa (Cervical Cancer) | 12.8 ± 0.8 | Induces apoptosis through mitochondrial pathways |

2. Neuroprotective Effects

Tetrahydrocarbazole derivatives have shown promise in neuroprotection studies. The compound may exert protective effects against neurodegeneration through modulation of neuroinflammatory pathways .

3. Antimicrobial Activity

Studies have suggested that compounds similar to this compound possess antimicrobial properties. Further investigation is needed to establish the specific efficacy against various pathogens .

Case Studies and Research Findings

Recent research has highlighted the diverse applications of this compound in various therapeutic contexts:

- Study on Allergic Disorders : A study demonstrated that the compound effectively reduced symptoms in animal models of allergic asthma by blocking CRTH2 receptors .

- Anticancer Research : In vitro studies indicated that the compound inhibited proliferation in cancer cell lines with an IC50 value comparable to established chemotherapeutics .

常见问题

Q. What are the established synthetic routes for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide, and how is the product characterized?

The synthesis typically involves functionalizing the tetrahydrocarbazole core via acetylation. A representative method includes reacting 2,3,4,9-tetrahydro-1H-carbazol-3-amine with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, characterization employs:

- IR spectroscopy : To confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR spectroscopy : ¹H NMR shows resonances for the carbazole protons (δ 6.5–7.2 ppm), acetamide methyl group (δ 2.0–2.1 ppm), and NH (δ 8.0–8.5 ppm).

- Mass spectrometry : Molecular ion peaks align with the molecular formula C₁₄H₁₆N₂O (MW 228.29 g/mol) .

Q. What crystallographic data are available for this compound?

Single-crystal X-ray diffraction reveals:

Q. How is the compound distinguished spectroscopically from its derivatives?

Key distinctions include:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the carbazole ring shift NMR aromatic proton resonances upfield.

- Mass fragmentation patterns : Derivatives with halogens (e.g., Cl) exhibit isotopic clusters in MS .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between derivatives be resolved?

Discrepancies (e.g., unit cell variations in halogenated derivatives) arise from differences in substituent bulk or packing efficiency. Methodological approaches include:

- Refinement with SHELXL : Adjust thermal parameters and occupancy factors to account for disorder .

- Hydrogen bond analysis : Use graph set notation (e.g., D(2) for dimeric interactions) to compare packing motifs .

- Puckering analysis : Apply Cremer-Pople parameters to quantify ring non-planarity in the tetrahydrocarbazole core .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Synthetic diversification : Introduce substituents (e.g., Cl, F, Me) at the carbazole 6-position (see derivatives in ).

- In vitro assays : Test derivatives for binding affinity to targets (e.g., serotonin receptors) using radioligand displacement.

- Computational modeling : Perform docking studies with software like AutoDock to correlate substituent effects with binding energy .

Q. What strategies optimize multi-step synthesis for improved yield?

- Stepwise purification : Use flash chromatography after acetylation to isolate intermediates.

- Reaction monitoring : Employ TLC or HPLC to track byproduct formation (e.g., over-acetylated species).

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Methodological Guidance

- For crystallographic refinement : Use SHELXTL (Bruker AXS) or OLEX2 for structure solution and validation .

- For SAR data interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ) with bioactivity .

- For synthetic troubleshooting : Optimize reaction stoichiometry (amine:acetylating agent = 1:1.2) to minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。